molecular formula C22H15ClN2O B10977910 N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide

N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B10977910
M. Wt: 358.8 g/mol
InChI Key: YMHBEGGXNUHHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-phenylquinoline-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties. Additionally, it may interact with bacterial cell membranes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide stands out due to its unique quinoline core structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency and selectivity towards specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H15ClN2O/c23-18-11-5-7-13-20(18)25-22(26)17-14-21(15-8-2-1-3-9-15)24-19-12-6-4-10-16(17)19/h1-14H,(H,25,26)

InChI Key

YMHBEGGXNUHHOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.